

JNJ-27141491 species cross-reactivity issues

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Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925

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JNJ-27141491 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **JNJ-27141491**. The information addresses common issues, particularly those related to species cross-reactivity, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no effect of **JNJ-27141491** in my mouse/rat/dog cell-based assays?

A1: **JNJ-27141491** is a potent and selective antagonist of the human C-C chemokine receptor 2 (hCCR2). It exhibits significantly lower activity against CCR2 from other species such as mouse, rat, and dog. This is a known species cross-reactivity issue. Studies have shown that **JNJ-27141491** fails to significantly affect MCP-1 binding to mouse, rat, and dog cells, with an IC₅₀ value greater than 10 μ M.^{[1][2]} For human monocytes, the IC₅₀ for blocking MCP-1 binding is approximately 0.4 μ M.^{[1][2]}

Q2: What is the mechanism of action for **JNJ-27141491**?

A2: **JNJ-27141491** is a noncompetitive and orally active functional antagonist of human CCR2.^{[1][2][3]} Its inhibition of CCR2 function is insurmountable and reversible.^{[1][2]} It effectively suppresses hCCR2-mediated in vitro functions, including MCP-1-induced GTPyS binding, calcium mobilization in response to MCP-1, MCP-3, and MCP-4, and leukocyte chemotaxis towards MCP-1.^{[1][2]}

Q3: How can I test the efficacy of **JNJ-27141491** in an in vivo model if it doesn't react with rodent CCR2?

A3: To overcome the lack of cross-reactivity in rodent models, the recommended approach is to use transgenic mice in which the native mouse CCR2 gene has been replaced with the human CCR2 gene (hCCR2 knock-in mice).^{[1][2]} In these mice, orally administered **JNJ-27141491** has been shown to be effective.^{[1][3]}

Q4: What are the expected IC50 values for **JNJ-27141491** in human-based in vitro assays?

A4: The IC50 values for **JNJ-27141491** in various human CCR2-mediated functional assays are in the nanomolar range. For instance, it inhibits MCP-1-induced Ca²⁺ mobilization in hCCR2-CHO cells with an IC50 of 13 nM.^{[3][4]} The IC50 for inhibiting chemotaxis of human peripheral blood mononuclear cells (PBMCs) toward MCP-1 is approximately 97 nM.^[3]

Q5: Is **JNJ-27141491** selective for CCR2?

A5: Yes, **JNJ-27141491** is reported to be highly selective for CCR2. It has been shown to have little to no effect on the function of other chemokine receptors tested, including CCR1, CCR3-8, and CXCR1-3.^{[1][4]}

Troubleshooting Guides

Problem: No inhibition observed in a non-human in vitro chemotaxis assay.

- Cause: This is the expected result due to the species-specific activity of **JNJ-27141491**. The compound is a potent antagonist of human CCR2 but does not effectively block CCR2 from common preclinical species like mice, rats, or dogs.
- Solution:
 - Confirm the species of the cells used in your assay.
 - Switch to a human cell line (e.g., THP-1 cells) or primary human monocytes that endogenously express CCR2.

- Alternatively, use a cell line recombinantly expressing human CCR2 (e.g., hCCR2-CHO cells).

Problem: Inconsistent results in in vivo studies with standard mouse models.

- Cause: The lack of cross-reactivity of **JNJ-27141491** with murine CCR2 will result in a lack of efficacy in wild-type mouse models.
- Solution:
 - Utilize transgenic mice that express human CCR2. These "humanized" models will allow for the evaluation of **JNJ-27141491**'s in vivo effects.
 - In these hCCR2 knock-in mice, **JNJ-27141491** has demonstrated oral activity, inhibiting monocyte and neutrophil recruitment.[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of **JNJ-27141491** on CCR2 Function

Assay	Cell Type/System	Species	IC50 Value	Reference
MCP-1 Binding	Monocytes	Human	0.4 μ M	[1] [2]
Cells	Mouse, Rat, Dog	> 10 μ M	[1] [2]	
Ca ²⁺ Mobilization	hCCR2-CHO cells	Human	13 nM	[3] [4]
THP-1 cells	Human	13 nM	[3]	
Blood Monocytes	Human	43 nM	[3]	
GTP γ S Binding	hCCR2-CHO cell membranes	Human	38 nM	[3]
Chemotaxis	Human PBMC	Human	97 nM	[3]

Table 2: In Vivo Efficacy of **JNJ-27141491** in hCCR2 Knock-in Mice

Model	Dosing Regimen	Effect	Reference
mMCP-1/LPS-induced leukocyte recruitment	5-40 mg/kg q.d. or b.i.d. (oral)	Dose-dependent inhibition of monocyte and neutrophil recruitment.	[1][3]
Experimental Autoimmune Encephalomyelitis (EAE)	20 mg/kg q.d. (oral)	Significantly delayed onset and temporarily reduced neurological signs.	[1][3]

Experimental Protocols

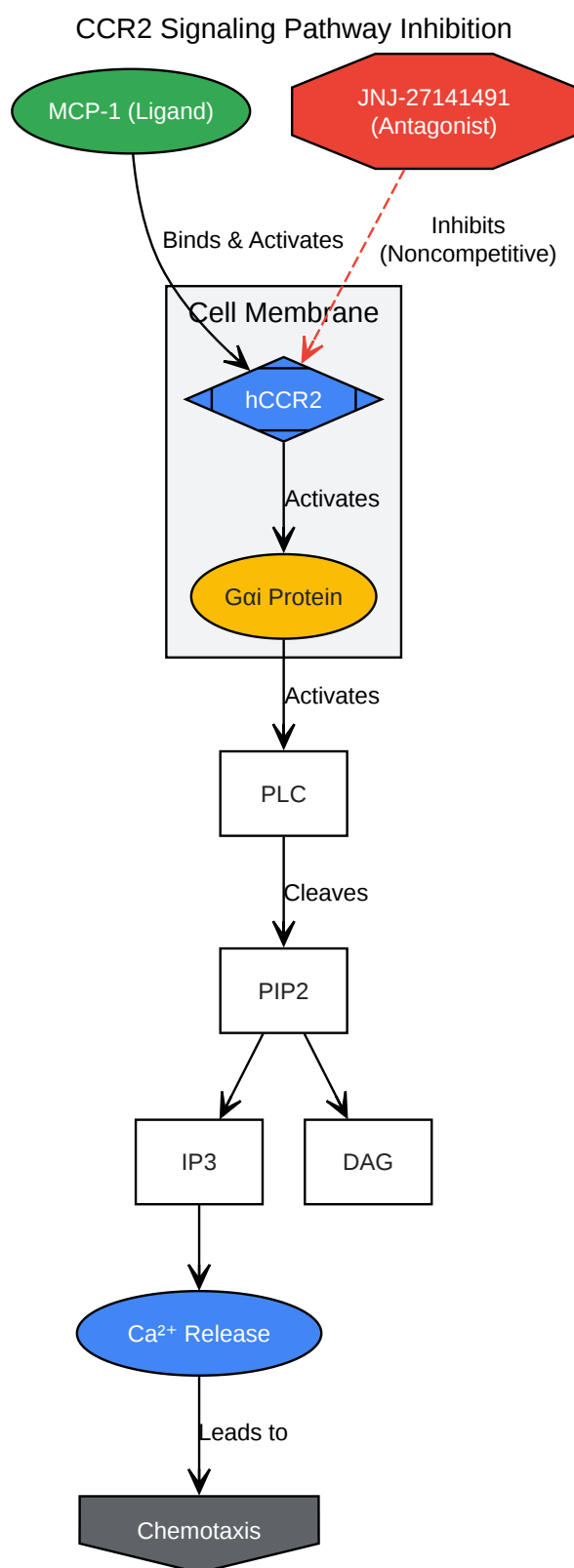
Key Experiment: Calcium Mobilization Assay

This assay measures the ability of **JNJ-27141491** to inhibit MCP-1-induced intracellular calcium mobilization in cells expressing human CCR2.

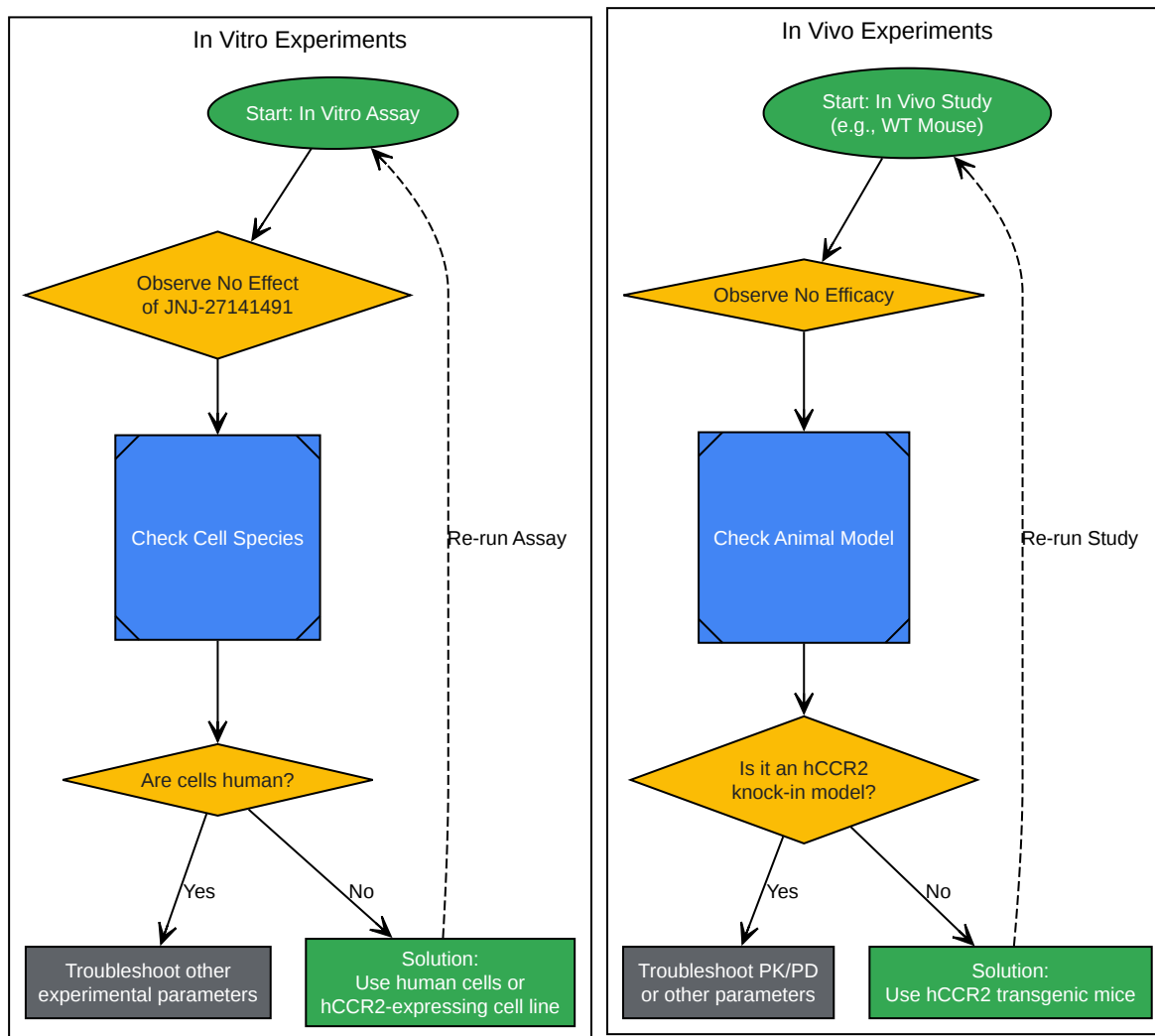
- Cell Preparation:
 - Use either Chinese Hamster Ovary (CHO) cells stably transfected with human CCR2 (hCCR2-CHO) or a human cell line endogenously expressing CCR2 (e.g., THP-1).
 - Culture cells to an appropriate density.
 - On the day of the experiment, harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Dye Loading:
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
- Compound Incubation:
 - Wash the cells to remove excess dye and resuspend them in the assay buffer.

- Aliquot the cell suspension into a 96-well plate.
- Add varying concentrations of **JNJ-27141491** to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for receptor binding.
- Signal Measurement:
 - Place the plate into a fluorescence plate reader equipped with an automated injection system.
 - Establish a baseline fluorescence reading.
 - Inject a solution of MCP-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
 - Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.
- Data Analysis:
 - Calculate the increase in fluorescence (peak minus baseline) for each well.
 - Plot the percentage of inhibition of the MCP-1 response against the concentration of **JNJ-27141491**.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations



Troubleshooting Species Cross-Reactivity

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References

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